molecular formula C13H9F3S B7998589 1,2-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene

1,2-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998589
M. Wt: 254.27 g/mol
InChI Key: KWMFCKNEXMVUPF-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a benzene ring substituted with two fluorine atoms at positions 1 and 2, and a sulfanylmethyl (-SCH2-) group at position 4 linked to a 4-fluorophenyl moiety.

The sulfanylmethyl group may confer unique reactivity, such as susceptibility to oxidation (forming sulfoxides or sulfones) or participation in coordination chemistry. The additional fluorophenyl substituent could enhance π-π stacking interactions, impacting solid-state packing or binding affinity in biological systems.

Properties

IUPAC Name

1,2-difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-10-2-4-11(5-3-10)17-8-9-1-6-12(15)13(16)7-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMFCKNEXMVUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene can be synthesized through a multi-step process involving the following key steps:

    Coupling Reaction: The final step involves coupling the fluorinated benzene derivative with the fluorophenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding thiol derivative.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

1,2-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its fluorine atoms and sulfanylmethyl group play a crucial role in determining its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1,2-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene, enabling comparative analysis of their properties and applications:

1,2-Difluoro-4-(methylsulfonyl)benzene (CAS 424792-57-4)

  • Molecular Formula : C₇H₆F₂O₂S
  • Molecular Weight : 192.18 g/mol
  • Key Substituent : Methylsulfonyl (-SO₂CH₃) at position 3.
  • Applications : Used in medicine or pesticides .
  • Comparison :
    • The sulfonyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the sulfanylmethyl group in the target compound.
    • Higher oxidation state of sulfur may enhance metabolic stability but reduce nucleophilic reactivity.

1,2-Difluoro-4,5-dimethoxybenzene (CAS 203059-80-7)

  • Molecular Formula : C₈H₈F₂O₂
  • Molecular Weight : 174.14 g/mol
  • Key Substituents : Methoxy (-OCH₃) groups at positions 4 and 4.
  • Applications : Used in medicine or pesticides .
  • Comparison: Methoxy groups are electron-donating, increasing ring electron density, which contrasts with the electron-withdrawing fluorine and sulfur groups in the target compound. Lower molecular weight and polarity may improve solubility in nonpolar solvents.

cis-1,2-Bis{[4-(4-pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzene

  • Molecular Formula : C₂₆H₂₀N₆S₂
  • Molecular Weight : 480.61 g/mol (calculated)
  • Key Substituents : Two pyridylpyrimidine-thiomethyl groups in a cis configuration.
  • Applications : Forms coordination polymers via pyridyl nitrogen-metal interactions .
  • Comparison: The bulky pyridylpyrimidine arms enable supramolecular assembly through π-π stacking and metal coordination, a feature absent in the target compound.

1,2-Difluoro-4-[(1E)-1-propen-1-yl]benzene (CAS 301308-13-4)

  • Molecular Formula : C₉H₈F₂
  • Molecular Weight : 154.16 g/mol
  • Key Substituent : (1E)-propenyl group at position 4.
  • Lack of sulfur reduces polarity and limits participation in thiol-disulfide exchange reactions.

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (CAS 145698-42-6)

  • Molecular Formula : C₁₆H₁₂F₂
  • Molecular Weight : 242.27 g/mol
  • Key Substituent : Ethynyl-linked 4-ethylphenyl group.
  • Comparison: The rigid ethynyl spacer enables extended conjugation, useful in organic electronics.

Key Research Findings

  • Electronic Effects : Sulfur-containing substituents (-SCH₂- vs. -SO₂CH₃) significantly alter the aromatic ring’s electron density, impacting reactivity and interaction with biological targets .
  • Structural Diversity : Bulky substituents (e.g., pyridylpyrimidine or ethynyl groups) enable applications in materials science, whereas smaller groups (e.g., methoxy) favor pharmaceutical use .
  • Synthetic Strategies : Thiol-alkylation reactions (as in ) are common for introducing sulfur-based substituents, suggesting a viable route for synthesizing the target compound .

Biological Activity

1,2-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of two fluorine atoms and a sulfanylmethyl group attached to a benzene ring. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C13H9F3S
  • Molecular Weight : 254.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atoms enhance the compound's binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological processes. The sulfanylmethyl group may also influence reactivity and interactions with other biomolecules.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, studies have shown that fluorinated compounds can effectively inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.

Case Studies

  • Tyrosinase Inhibition : A study evaluated the inhibitory effects of various fluorinated compounds on Agaricus bisporus tyrosinase. Compounds structurally related to this compound demonstrated significant inhibition with IC50 values in the low micromolar range, indicating strong potential for cosmetic applications in skin lightening .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of related compounds against several bacterial strains. The presence of fluorine atoms was linked to increased antibacterial activity, suggesting that this compound could be explored as a lead compound for developing new antimicrobial agents.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure CharacteristicsBiological Activity
1,2-DifluorobenzeneLacks sulfanylmethyl groupMinimal biological activity
4-FluorophenylsulfanylmethylbenzeneContains one fluorine atomModerate activity against tyrosinase
1,2-Difluoro-4-methylbenzeneMethyl group instead of sulfanylmethylLimited enzyme inhibition

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. The introduction of fluorine atoms has been shown to significantly improve enzyme binding and inhibition properties. This suggests that further exploration into derivatives of this compound could lead to the discovery of more potent inhibitors.

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